molecular formula C25H23N3O2 B3916403 2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole

2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole

Cat. No. B3916403
M. Wt: 397.5 g/mol
InChI Key: XSBYRBXQMZBWRH-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole, also known as BZP, is a synthetic compound that belongs to the family of piperazines. It was initially developed as a potential antidepressant, but it was later found to have stimulant properties. BZP has been used recreationally as a substitute for amphetamines and ecstasy. In recent years, there has been a growing interest in the scientific research application of BZP due to its potential therapeutic effects.

Mechanism of Action

2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole acts on the central nervous system by increasing the levels of dopamine and serotonin in the brain. It inhibits the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This results in an increase in the activity of the dopaminergic and serotonergic systems, which are involved in mood regulation, reward, and motivation.
Biochemical and physiological effects
2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has been shown to have stimulant effects on the body, such as increased heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and noradrenaline, which leads to increased alertness and arousal. 2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has been found to have anxiolytic and antidepressant effects in animal studies, which may be due to its ability to increase the levels of dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has well-defined chemical and pharmacological properties, which make it a useful tool for studying the effects of dopamine and serotonin on the brain. However, the use of 2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole in lab experiments is limited by its potential toxicity and side effects, which may vary depending on the dose and route of administration.

Future Directions

There are several future directions for the scientific research application of 2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of 2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole. Another area of research is the use of 2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole in the treatment of drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Further studies are needed to determine the safety and efficacy of 2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole in these applications.

Scientific Research Applications

2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has been studied for its potential therapeutic effects in various medical conditions such as depression, anxiety, and Parkinson's disease. It has been found to act as a dopamine and serotonin reuptake inhibitor, which may help improve mood and cognitive function. 2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has also been studied for its potential use in the treatment of drug addiction.

properties

IUPAC Name

[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-25(28-16-6-10-22(28)20-9-4-5-15-26-20)19-12-13-23-21(17-19)27-24(30-23)14-11-18-7-2-1-3-8-18/h1-5,7-9,12-13,15,17,22H,6,10-11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBYRBXQMZBWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
Reactant of Route 2
2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
Reactant of Route 4
2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
Reactant of Route 5
2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
Reactant of Route 6
2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole

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